molecular formula C28H34N6O6 B12597191 D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine CAS No. 644997-33-1

D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine

Cat. No.: B12597191
CAS No.: 644997-33-1
M. Wt: 550.6 g/mol
InChI Key: KHCLHGUKZJJGNN-NTWJOZFCSA-N
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Description

D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine is a synthetic tetrapeptide composed exclusively of D-amino acids. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol, and it is identified by CAS number 3061-94-7 . The compound is supplied at ≥95% purity, primarily for research purposes, such as studying protease resistance or peptide-based drug design .

D-amino acid peptides are notable for their enhanced metabolic stability compared to L-isoforms, making them attractive for therapeutic applications.

Properties

CAS No.

644997-33-1

Molecular Formula

C28H34N6O6

Molecular Weight

550.6 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C28H34N6O6/c1-16(33-26(37)21(29)12-18-8-4-3-5-9-18)25(36)34-23(13-19-14-30-22-11-7-6-10-20(19)22)27(38)31-15-24(35)32-17(2)28(39)40/h3-11,14,16-17,21,23,30H,12-13,15,29H2,1-2H3,(H,31,38)(H,32,35)(H,33,37)(H,34,36)(H,39,40)/t16-,17-,21-,23-/m1/s1

InChI Key

KHCLHGUKZJJGNN-NTWJOZFCSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Steps in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Loading : The first amino acid, D-alanine, is attached to the resin.
  • Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.
  • Coupling : The next amino acid, glycine, is activated and coupled to the growing peptide chain.
  • Repetition : Steps 2 and 3 are repeated for D-tryptophan, D-alanine, and D-phenylalanine.
  • Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, automated peptide synthesizers can scale up the SPPS process, allowing for efficient production of large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : The tryptophan residue can be oxidized under specific conditions.
  • Reduction : Disulfide bonds, if present, can be reduced to free thiols.
  • Substitution : Functional groups on the amino acid side chains can be substituted with other groups.

Common Reagents and Conditions

  • Oxidation : Hydrogen peroxide or other oxidizing agents can be used.
  • Reduction : Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
  • Substitution : Various reagents, such as alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Research Findings

While specific research findings for this compound are limited, studies on similar peptides suggest potential biological activities such as neurotransmitter modulation, antioxidant properties, and antimicrobial activity.

Biological Activity

  • Neurotransmitter Modulation : D-Tryptophan is a precursor to serotonin, influencing mood regulation and cognitive functions.
  • Antioxidant Properties : The aromatic side chains of tyrosine and phenylalanine contribute to scavenging free radicals.
  • Antimicrobial Activity : Preliminary studies suggest peptides with similar structures exhibit antimicrobial properties.

Therapeutic Applications

Data Tables

Given the lack of specific data for this compound, we can look at similar peptides for insights. For example, the synthesis and properties of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine are well-documented:

Property Value
CAS Number 644997-54-6
Molecular Formula C34H38N6O7
Molecular Weight 642.7 g/mol
IUPAC Name (2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid derivatives or chemical reagents specific to the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic and Antidepressant Properties

Research indicates that D-phenylalanine, a component of the compound, exhibits analgesic and antidepressant effects. It is believed to inhibit the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors, thus potentially enhancing pain relief and mood elevation. Clinical trials have shown mixed results regarding its efficacy as a standalone treatment but suggest possible benefits when used in combination with other therapies .

1.2 Antiviral Activity

Recent studies have indicated that D-amino acids, including components of this peptide, can serve as biomarkers and therapeutic agents against severe viral infections such as influenza and COVID-19. For instance, supplementation with D-alanine was shown to improve survival rates and mitigate weight loss in mouse models infected with influenza A virus . This suggests a potential application in enhancing immune response during viral infections.

Biochemical Applications

2.1 Peptidoglycan Synthesis Inhibition

The compound's structure includes D-alanine residues, which are critical for bacterial cell wall synthesis. Research has identified the role of D-alanyl-D-alanine dipeptidase in conferring resistance to glycopeptide antibiotics like vancomycin by facilitating the synthesis of alternative peptidoglycan precursors (D-alanyl-D-lactate). This mechanism is particularly relevant in developing strategies to combat antibiotic resistance .

Therapeutic Applications

3.1 Cancer Treatment

D-amino acids have been implicated in inhibiting tumor cell growth and regulating immune responses. Studies suggest that D-phenylalanine and its derivatives could be explored for their potential to disrupt cancer cell metabolism or enhance the efficacy of existing chemotherapeutic agents .

3.2 Gastrointestinal Disorders

Emerging evidence suggests that D-amino acids may play a role in managing gastrointestinal disorders by modulating gut microbiota and inflammatory responses. For example, D-serine has shown promise in reducing inflammation associated with colitis, indicating that similar mechanisms might be explored for other D-amino acid-containing peptides .

Case Studies

Study Focus Findings
Study on D-Alanine SupplementationViral InfectionsImproved survival rates in mouse models infected with influenza A virus; reduced body weight loss
Investigation of VanX ProteinAntibiotic ResistanceIdentified role of D-alanyl-D-alanine dipeptidase in vancomycin resistance; potential for new antibiotic development strategies
Cancer Cell Growth InhibitionCancer TherapyD-amino acids demonstrated inhibitory effects on tumor growth; potential for combination therapies

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications
This compound 3061-94-7 C₁₂H₁₆N₂O₃ 236.27 Tetrapeptide with aromatic D-residues (phenyl, tryptophyl) and glycine spacer Biomedical research, protease studies
D-Tyrosine 556-02-5 C₉H₁₁NO₃ 181.19 Single D-amino acid with phenolic hydroxyl group Neurotransmitter synthesis, enzyme studies
3-(1-Naphthyl)-D-alanine 78306-92-0 C₁₃H₁₃NO₂ 215.25 D-alanine derivative with bulky 1-naphthyl substituent Peptide modification, fluorescent probes
Metalaxyl-M 70630-17-0 C₁₅H₂₁NO₄ 279.33 D-alanine-based fungicide with methoxyacetyl and dimethylphenyl groups Agricultural pesticide
Benalaxyl 71626-11-4 C₂₀H₂₃NO₃ 325.40 DL-alanine derivative with phenylacetyl and dimethylphenyl groups Fungicide

Key Research Findings and Functional Differences

Aromatic Side Chains vs. Bioactivity
Peptide Length and Stability
  • The tetrapeptide’s longer backbone may reduce oral bioavailability compared to smaller molecules like D-tyrosine but offers greater specificity in target engagement .
  • Pesticides such as metalaxyl-M and benalaxyl leverage D-alanine’s stability but lack peptide bonds, enabling systemic plant absorption .

Biological Activity

D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine is a synthetic peptide composed of five amino acids, with a structure that includes D-phenylalanine, D-alanine, D-tryptophan, glycine, and another D-alanine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H34N6O
  • Molecular Weight : 478.7 g/mol
  • Synonyms : DTXSID30802312

1. Role in Peptidoglycan Synthesis

D-amino acids, including those found in this compound, are integral to bacterial cell wall synthesis. D-Alanine is crucial for the formation of peptidoglycan, which provides structural integrity to bacterial cells. The incorporation of D-amino acids into peptidoglycan layers has been shown to enhance the rigidity and resistance of bacterial cell walls against lysis by antibiotics .

2. Antimicrobial Activity

Research indicates that peptides containing D-amino acids exhibit antimicrobial properties. For instance, studies have shown that certain D-peptides can disrupt bacterial cell membranes, leading to cell death. This property is particularly valuable in developing new antimicrobial agents against resistant strains of bacteria .

The exact mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Wall Remodeling : The compound may interact with enzymes involved in peptidoglycan biosynthesis, such as D-alanine:D-alanine ligase, which catalyzes the formation of cross-links in the peptidoglycan structure .
  • Membrane Disruption : The amphipathic nature of peptides allows them to insert into lipid bilayers, potentially leading to membrane destabilization and increased permeability .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various D-peptides against Gram-positive and Gram-negative bacteria. Results demonstrated that peptides similar in structure to this compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects with Antibiotics :
    Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The findings suggested enhanced efficacy against resistant bacterial strains when used in conjunction with β-lactam antibiotics .

Data Table: Biological Activities

Biological ActivityObservationsReferences
Antimicrobial ActivitySignificant inhibition of bacterial growth
Cell Wall Synthesis InhibitionDisruption observed in peptidoglycan formation
Synergistic EffectsEnhanced efficacy with β-lactam antibiotics

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